molecular formula C19H29N3O6 B2770648 Tert-butyl 4-(2-(3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate CAS No. 2034383-31-6

Tert-butyl 4-(2-(3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate

Cat. No. B2770648
CAS RN: 2034383-31-6
M. Wt: 395.456
InChI Key: IVTVXAZRWULZMA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H29N3O6 and its molecular weight is 395.456. The purity is usually 95%.
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Scientific Research Applications

Efficient Asymmetric Synthesis

An efficient and practical asymmetric synthesis method has been developed for a structurally similar compound, utilized as an intermediate for synthesizing nociceptin antagonists. This synthesis involves key steps such as diastereoselective reduction and efficient isomerization, proving applicable for large-scale operations and yielding enantiomerically pure compounds (H. Jona et al., 2009).

Synthesis of Bioactive Intermediates

Research has shown the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the production of biologically active compounds like crizotinib. The total yield of this synthesis was reported to be 49.9%, with the structure confirmed by MS and 1 HNMR spectrum (Dejia Kong et al., 2016).

Structural Characterization and Biological Evaluation

Another study focused on the synthesis, characterization, and biological evaluation of a tert-butyl compound featuring an oxadiazolyl group. The structure was confirmed through various spectroscopic techniques and X-ray diffraction, showing weak intermolecular interactions and moderate antibacterial and anthelmintic activity (C. Sanjeevarayappa et al., 2015).

Application in Anticancer Drug Synthesis

The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, showcases a rapid and high yield method. This method involves nucleophilic substitution reaction, oxidation, halogenation, and elimination reactions, leading to a compound significant for the development of PI3K/AKT/mTOR pathway inhibitors (Binliang Zhang et al., 2018).

X-ray Diffraction Studies

Detailed X-ray diffraction studies have been conducted on various tert-butyl piperidine-1-carboxylate derivatives, revealing insights into their molecular structure and crystal packing. These studies are crucial for understanding the compound's properties and potential applications in medicinal chemistry (C. Mamat et al., 2012).

properties

IUPAC Name

tert-butyl 4-[2-[3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O6/c1-19(2,3)28-17(25)20-6-4-13(5-7-20)8-15(23)21-9-14(10-21)11-22-16(24)12-27-18(22)26/h13-14H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTVXAZRWULZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CC(C2)CN3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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